molecular formula C25H30N2O4 B1199333 4,4'-Methylenebis(N,N-diglycidylaniline) CAS No. 28768-32-3

4,4'-Methylenebis(N,N-diglycidylaniline)

Cat. No.: B1199333
CAS No.: 28768-32-3
M. Wt: 422.5 g/mol
InChI Key: FAUAZXVRLVIARB-UHFFFAOYSA-N
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Description

4,4’-Methylenebis(N,N-diglycidylaniline) is a bifunctional monomer that contains two epoxy groups (glycidyl groups) and two amine groups. It is commonly used as a monomer in the production of thermosetting polymers, particularly epoxy resins. These resins are known for their high strength, chemical resistance, and thermal stability, making them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .

Mechanism of Action

Target of Action

4,4’-Methylenebis(N,N-diglycidylaniline), also known as 4,4’-Methylenebis(N,N-bis(oxiran-2-ylmethyl)aniline), is a bifunctional monomer possessing two epoxy groups (glycidyl groups) and two amine groups . It primarily targets the polymerization process of thermosetting polymers, particularly epoxy resins .

Mode of Action

The compound interacts with its targets through its epoxy and amine groups. The epoxy groups can react with various functional groups, leading to cross-linking and curing of the resin. The amine groups can act as hardeners, accelerating the curing process .

Biochemical Pathways

The compound affects the polymerization pathway of epoxy resins. The cross-linking and curing processes lead to the formation of a three-dimensional network structure in the resin. This structure imparts high strength, chemical resistance, and thermal stability to the resulting polymer .

Pharmacokinetics

While the pharmacokinetics of this compound are not well-studied due to its primary use in industrial applications, it’s known that the compound has a high molecular weight (422.52 g/mol) and is a viscous liquid at room temperature . These properties may affect its absorption, distribution, metabolism, and excretion (ADME) if it were to enter a biological system.

Result of Action

The action of 4,4’-Methylenebis(N,N-diglycidylaniline) results in the formation of high-performance epoxy resins. These resins have desirable properties such as high strength, chemical resistance, and thermal stability, making them suitable for a wide range of applications such as adhesives, coatings, composites, and electronic encapsulation .

Action Environment

Environmental factors such as temperature and humidity can influence the action of 4,4’-Methylenebis(N,N-diglycidylaniline). For instance, higher temperatures can accelerate the curing process, while humidity can affect the quality of the resulting polymer. Additionally, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

4,4’-Methylenebis(N,N-diglycidylaniline) plays a significant role in biochemical reactions due to its bifunctional nature. It interacts with various enzymes, proteins, and other biomolecules. The epoxy groups in 4,4’-Methylenebis(N,N-diglycidylaniline) can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to crosslinking. This crosslinking can stabilize the structure of proteins and enzymes, enhancing their thermal and chemical stability. Additionally, the amine groups can participate in hydrogen bonding and ionic interactions, further contributing to the stability and functionality of biomolecules .

Cellular Effects

4,4’-Methylenebis(N,N-diglycidylaniline) has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling proteins and enzymes. This interaction can lead to changes in gene expression and cellular metabolism. For example, the crosslinking of proteins by 4,4’-Methylenebis(N,N-diglycidylaniline) can alter the activity of enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux within the cell. Additionally, the compound can impact cell proliferation and apoptosis by modulating the activity of signaling pathways that regulate these processes .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Methylenebis(N,N-diglycidylaniline) involves its ability to form covalent bonds with biomolecules. The epoxy groups can react with nucleophilic sites on proteins and enzymes, leading to the formation of stable covalent bonds. This covalent modification can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, the amine groups can participate in non-covalent interactions such as hydrogen bonding and ionic interactions, further influencing the activity and stability of biomolecules. These interactions can lead to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,4’-Methylenebis(N,N-diglycidylaniline) can change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to a decrease in its effectiveness as a crosslinking agent. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity. These effects can persist even after the compound has been degraded, indicating that the initial interactions with biomolecules can have long-lasting consequences .

Dosage Effects in Animal Models

The effects of 4,4’-Methylenebis(N,N-diglycidylaniline) vary with different dosages in animal models. At low doses, the compound can enhance the stability and functionality of proteins and enzymes without causing significant toxicity. At high doses, it can lead to toxic effects, including cell death and tissue damage. These adverse effects are likely due to the extensive crosslinking of proteins and enzymes, which can disrupt normal cellular function. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .

Metabolic Pathways

4,4’-Methylenebis(N,N-diglycidylaniline) is involved in various metabolic pathways. It can interact with enzymes that are involved in the synthesis and degradation of biomolecules. For example, the compound can inhibit the activity of enzymes involved in the breakdown of proteins, leading to an accumulation of protein aggregates. Additionally, it can affect the activity of enzymes involved in the synthesis of nucleic acids and lipids, thereby influencing the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and metabolic activity .

Transport and Distribution

Within cells and tissues, 4,4’-Methylenebis(N,N-diglycidylaniline) is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cell, the compound can localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications. These interactions can influence the localization and accumulation of the compound, thereby affecting its activity and function .

Subcellular Localization

The subcellular localization of 4,4’-Methylenebis(N,N-diglycidylaniline) can have significant effects on its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, it can localize to the endoplasmic reticulum, where it can interact with proteins involved in protein folding and quality control. Additionally, it can accumulate in the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. These interactions can have significant effects on cellular function and overall cell health .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4’-Methylenebis(N,N-diglycidylaniline) can be synthesized through the reaction of 4,4’-methylenedianiline with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction typically involves the following steps:

    Reaction of 4,4’-methylenedianiline with epichlorohydrin: This step forms an intermediate product.

    Dehydrohalogenation: The intermediate product undergoes dehydrohalogenation in the presence of a base to form the final product, 4,4’-Methylenebis(N,N-diglycidylaniline).

Industrial Production Methods

In industrial settings, the production of 4,4’-Methylenebis(N,N-diglycidylaniline) involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

4,4’-Methylenebis(N,N-diglycidylaniline) undergoes various types of chemical reactions, including:

    Epoxy Curing Reactions: The epoxy groups react with curing agents such as amines, anhydrides, or phenols to form crosslinked networks.

    Substitution Reactions: The amine groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Curing Agents: Amines, anhydrides, and phenols are commonly used as curing agents for epoxy resins.

    Reaction Conditions: The reactions typically occur at elevated temperatures (e.g., 100-150°C) and may require catalysts to accelerate the reaction rate.

Major Products

Scientific Research Applications

4,4’-Methylenebis(N,N-diglycidylaniline) has a wide range of scientific research applications, including:

Comparison with Similar Compounds

4,4’-Methylenebis(N,N-diglycidylaniline) can be compared with other similar compounds such as:

    Bisphenol A diglycidyl ether: Another commonly used epoxy monomer with similar applications but different chemical structure.

    N,N-Diglycidyl-4-glycidyloxyaniline: A similar compound with different functional groups that may offer distinct properties.

    Tris(4-hydroxyphenyl)methane triglycidyl ether: Another epoxy monomer used in the production of high-performance resins.

The uniqueness of 4,4’-Methylenebis(N,N-diglycidylaniline) lies in its bifunctional nature, possessing both epoxy and amine groups, which allows for versatile applications in various fields.

Properties

IUPAC Name

4-[[4-[bis(oxiran-2-ylmethyl)amino]phenyl]methyl]-N,N-bis(oxiran-2-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-20(26(10-22-14-28-22)11-23-15-29-23)6-2-18(1)9-19-3-7-21(8-4-19)27(12-24-16-30-24)13-25-17-31-25/h1-8,22-25H,9-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAUAZXVRLVIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CN(CC2CO2)C3=CC=C(C=C3)CC4=CC=C(C=C4)N(CC5CO5)CC6CO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31305-94-9
Record name 2-Oxiranemethanamine, N,N′-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=31305-94-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0042248
Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
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Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
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CAS No.

28768-32-3
Record name Tetraglycidyl 4,4′-diaminodiphenylmethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28768-32-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraglycidyl-4,4'-methylene dianiline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxiranemethanamine, N,N'-(methylenedi-4,1-phenylene)bis[N-(2-oxiranylmethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Methylenebis(N,N-diglycidylaniline)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0042248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis[N,N-bis(2,3-epoxypropyl)aniline]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.717
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAGLYCIDYL METHYLENEDIANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key thermal properties of TGDDM-cured epoxy resins?

A1: TGDDM, when cured with suitable curing agents like dicarboxylic acids, demonstrates excellent thermal stability. This is evident in its high initial degradation temperature (Tid), ranging from 327-338°C []. Additionally, TGDDM-cured epoxies exhibit high char yields, signifying their resistance to thermal decomposition. For instance, DACA/TGDDM samples demonstrated a char yield of 66.9% [].

Q2: How does pressure affect the molecular dynamics of liquids containing TGDDM?

A2: Research suggests that applying pressure to molecular glass-forming liquids containing TGDDM, such as 4,4'-methylenebis(N,N-diglycidylaniline) itself, can influence their dynamics [, ]. The Bond Strength–Coordination Number Fluctuation (BSCNF) model proposes that pressure increases the mean total bond strength and fluctuations of structural units, ultimately suppressing intermolecular cooperativity within the liquid [, ].

Q3: Can TGDDM be used to enhance the mechanical properties of carbon nanotube threads?

A3: Yes, TGDDM plays a crucial role in enhancing the mechanical strength of carbon nanotube threads through a cross-linking process []. The epoxy groups of TGDDM react with amine groups on the surface of ethylenediamine plasma-functionalized carbon nanotubes, forming covalent bonds. This cross-linking significantly improves load transfer between individual nanotubes, leading to a remarkable sixfold increase in tensile strength compared to non-cross-linked threads [].

Q4: What is the impact of graphene functionalization on the long-term behavior of TGDDM-based composites?

A4: Studies using Dynamic Mechanical Analysis (DMA) show that incorporating functionalized graphene, such as graphene oxide (GO) and reduced graphene oxide (RGO) functionalized with phenyl glycidol chlorophosphate (PGC), into TGDDM-based composites can significantly enhance their long-term performance []. The presence of these functionalized graphene fillers delays the onset of relaxation phenomena, suggesting improved durability and a higher working temperature range for the nanocomposites compared to the neat epoxy network [].

Q5: How does TGDDM contribute to the synthesis of star-like polymers?

A5: TGDDM functions as an initiator in the living radical polymerization of styrene using the (n-BuCp)2TiCl2/Sn/I4 catalyst system []. The reaction utilizes Sn as a reducing agent and TGDDM as the initiator, resulting in the formation of star-like hydroxyl-functionalized atactic polystyrene []. The polymerization exhibits characteristics of living radical polymerization, such as a linear dependence of Mn on monomer conversion and narrow polydispersity [].

Q6: What analytical techniques are commonly employed to study TGDDM and its derivatives?

A6: Several analytical techniques are crucial for characterizing TGDDM and its derivatives. Gel Permeation Chromatography (GPC) is used to determine molecular weight and polydispersity []. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C-NMR, helps elucidate the structure and tacticity of polymers synthesized using TGDDM []. Additionally, Thermally Stimulated Depolarization Currents (TSDC) provide insights into the slow molecular mobility of TGDDM in its amorphous solid state [, ].

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